molecular formula C7H11NO4 B1669090 cis-Piperidine-2,3-dicarboxylic acid CAS No. 46026-75-9

cis-Piperidine-2,3-dicarboxylic acid

Cat. No.: B1669090
CAS No.: 46026-75-9
M. Wt: 173.17 g/mol
InChI Key: PTLWNCBCBZZBJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of cis-PDA are the NMDA, AMPA, and kainate ionotropic receptors . These receptors are crucial for neurotransmission in the nervous system, particularly in processes related to learning and memory.

Mode of Action

cis-PDA acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . This means it binds to these receptors and inhibits their function. Interestingly, it also acts as a partial agonist for NMDA receptors

Biochemical Pathways

By antagonizing the AMPA and kainate receptors and partially agonizing the NMDA receptors, cis-PDA can block general excitatory synaptic transmissions . This can affect various biochemical pathways in the nervous system, particularly those involved in signal transmission.

Result of Action

The molecular and cellular effects of cis-PDA’s action primarily involve the inhibition of excitatory synaptic transmissions . This can lead to a decrease in neuronal excitability and potentially affect various neurological processes.

Biochemical Analysis

Biochemical Properties

cis-Piperidine-2,3-dicarboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it blocks NMDA, AMPA, and kainate mediated responses . The nature of these interactions involves the compound acting as a general ionotropic receptor antagonist .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by blocking general excitatory synaptic transmissions . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable piperidine derivative with a dicarboxylic acid precursor . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID may involve scalable preparation approaches that ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form . The compound is typically stored at low temperatures (2-8°C) and protected from light to maintain its stability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID is unique due to its specific stereochemistry, which influences its interaction with ionotropic glutamate receptors. This stereochemistry allows it to act as a non-specific antagonist and partial agonist, making it valuable in research focused on synaptic transmission and neurological disorders .

Properties

IUPAC Name

piperidine-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWNCBCBZZBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17079-18-4, 46026-75-9
Record name 2,3-Piperidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17079-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Piperidinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperidinedicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Piperidine-2,3-dicarboxylic acid
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cis-Piperidine-2,3-dicarboxylic acid
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Reactant of Route 6
cis-Piperidine-2,3-dicarboxylic acid

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